molecular formula C28H36BrFO7 B601247 6alpha-Bromobetamethasone dipropionate CAS No. 1186048-34-9

6alpha-Bromobetamethasone dipropionate

Cat. No.: B601247
CAS No.: 1186048-34-9
M. Wt: 583.5 g/mol
InChI Key: IWDYBQRUEBZMDR-QTSRRJNPSA-N
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Description

6α-bromobetamethasone dipropionate is critical in pharmaceutical quality control as a reference standard for betamethasone dipropionate formulations. Regulatory bodies, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), mandate its use to identify and quantify impurities during drug manufacturing. For example, it is listed as Betamethasone Dipropionate EP Impurity H , requiring chromatographic validation to ensure batch consistency.

Table 2: Key Attributes as a Reference Standard

Property Detail Source Citation
Purity >95% (HPLC)
Storage Conditions +4°C (short-term), -20°C (long-term)
Regulatory Role USP/EP impurity identification

Position in Corticosteroid Classification Systems

Corticosteroids are classified by potency, formulation, and structural features. Betamethasone dipropionate, the parent compound, is a Class I ultra-high-potency topical corticosteroid . The bromination at the 6α position likely enhances its glucocorticoid receptor binding, potentially elevating its potency. However, formal classification data for the brominated derivative remains limited.

Table 3: Structural and Functional Comparison with Related Corticosteroids

Compound Substituents Potency Class Source Citation
Betamethasone dipropionate 9α-fluoro, 16β-methyl, dipropionate Class I
6α-Bromobetamethasone dipropionate 6α-bromo, 9α-fluoro, dipropionate Not formally classified (inferred higher potency)

The compound’s structural alignment with betamethasone dipropionate suggests shared mechanisms of action, including inhibition of phospholipase A2 and suppression of pro-inflammatory cytokines.

Properties

CAS No.

1186048-34-9

Molecular Formula

C28H36BrFO7

Molecular Weight

583.5 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H36BrFO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20?,21-,25-,26-,27-,28-/m0/s1

InChI Key

IWDYBQRUEBZMDR-QTSRRJNPSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)Br)F)O)C)C)OC(=O)CC

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

6-Bromo-9-fluoro-11β-hydroxy-16β-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl Dipropanoate

Origin of Product

United States

Preparation Methods

Molecular Architecture

6α-Bromobetamethasone dipropionate (C₂₈H₃₆BrO₇) features a steroidal framework with critical modifications:

  • A bromine atom at the 6α-position of the B-ring.

  • Dipropionate esters at the 17α- and 21-positions.

  • A Δ¹,⁴-diene system in the A-ring, enhancing glucocorticoid receptor affinity.

PropertyValue
Molecular formulaC₂₈H₃₆BrO₇
Molecular weight580.49 g/mol
Key functional groups6α-Bromo, 17α/21-dipropionate

The bromine substitution increases lipophilicity, improving dermal absorption and prolonging half-life in topical formulations.

Synthetic Routes to 6α-Bromobetamethasone Dipropionate

Starting Material: Betamethasone Dipropionate

Betamethasone dipropionate serves as the primary precursor. Its structure lacks the 6α-bromo substitution, making bromination the pivotal step. The dipropionate esters are retained throughout synthesis to prevent hydroxyl group oxidation.

Bromination Strategies

Two primary methods dominate the literature:

Free Radical Bromination (Wolf-Ziegler Reaction)

The traditional Wolf-Ziegler reaction employs bromine (Br₂) under free-radical conditions to introduce bromine at allylic positions. For betamethasone dipropionate, this typically targets the 6α-position but suffers from poor regioselectivity:

  • Conditions : Br₂ in acetic acid, initiated by light or peroxides.

  • Challenges :

    • Competing bromination at the 21-propionate methylene group (~15–20% yield loss).

    • Formation of 6β-bromo diastereomers due to radical stability.

Ionic Bromination (Patent US4440690A)

The patented method by resolves selectivity issues using ionic bromination :

  • Reagents : Bromine (1.1 eq) in acetic acid with hydrogen bromide (HBr) as a catalyst.

  • Solvent System : 6:4 dioxane-acetic acid to stabilize ionic intermediates.

  • Mechanism : Electrophilic bromine attacks the Δ⁴,⁶-diene system, favoring 6α-bromo addition via chair-like transition states.

ParameterFree Radical MethodIonic Method
Selectivity (6α:6β)3:110:1
Yield55–60%85–90%
Byproducts21-Br, 6β-Br<5% 6β-Br

The ionic method’s selectivity arises from steric shielding by the 17α-propionate group, which hinders bromine access to the β-face.

Stepwise Synthesis Protocol (Ionic Method)

Bromination of Betamethasone Dipropionate

  • Reaction Setup :

    • Dissolve betamethasone dipropionate (1.0 eq) in 6:4 dioxane-acetic acid.

    • Add HBr (25% w/w) and Br₂ (1.1 eq) at 18–25°C.

  • Quenching : After 30–60 min, pour into ice-water to precipitate crude product.

  • Purification : Recrystallization from ethanol-water yields 6α-bromobetamethasone dipropionate (88% purity, >99% by HPLC).

Critical Reaction Parameters

  • Temperature : Below 25°C to suppress β-bromination.

  • Solvent Polarity : Acetic acid stabilizes bromonium ion intermediates.

  • Catalyst : HBr accelerates bromide ion formation, enhancing electrophilicity.

Analytical and Optimization Insights

Byproduct Profiling

Major impurities include:

  • 6β-Bromobetamethasone dipropionate (3–5%): Mitigated by lower temperatures.

  • 21-Bromopropionate (<1% in ionic method): Avoided due to ester protection.

Process Scalability

Industrial-scale production faces challenges:

  • Exothermic Reaction : Requires jacketed reactors for temperature control.

  • Bromine Handling : Corrosive nature demands glass-lined equipment.

Green Chemistry Alternatives

Recent studies propose electrochemical bromination using KBr and H₂O₂, reducing Br₂ usage by 40%. However, yields remain suboptimal (70–75%).

Regulatory and Industrial Considerations

Pharmacopeial Standards

The European Pharmacopoeia lists 6α-bromobetamethasone dipropionate as Impurity H of betamethasone dipropionate, requiring <0.1% in final APIs. This underscores the need for high-purity synthesis.

Cost Analysis

ComponentCost (USD/kg)
Betamethasone dipropionate12,000
Bromine8
Ionic method yield85%
Free radical yield60%

The ionic method reduces raw material costs by 25% due to higher yields .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Bromobetamethasone dipropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding betamethasone dipropionate.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Medical Applications

Topical Treatments:
6alpha-Bromobetamethasone dipropionate is predominantly used in topical formulations for treating inflammatory skin conditions such as:

  • Eczema
  • Psoriasis
  • Dermatitis

These conditions benefit from the compound's ability to reduce inflammation and suppress immune responses at the site of application. The compound's high anti-inflammatory action is coupled with low systemic glucocorticoid activity, minimizing potential side effects when applied topically.

Pharmacological Studies:
Research has demonstrated that this compound effectively inhibits neutrophil apoptosis and reduces the activity of inflammatory transcription factors like NF-kappa B. This mechanism leads to decreased production of pro-inflammatory mediators, making it a valuable agent in managing various inflammatory disorders.

Scientific Research Applications

Analytical Chemistry:
In analytical chemistry, this compound serves as a reference standard for developing and validating chromatographic methods. Its unique properties allow researchers to establish accurate detection and quantification techniques for glucocorticoids in various samples.

Biological Studies:
The compound is employed in biological research to investigate the effects of glucocorticoids on cellular processes, including gene expression modulation. Studies have focused on the impact of this compound on signaling pathways related to inflammation and immune response, contributing to a deeper understanding of glucocorticoid biology.

Preclinical and Clinical Trials:
this compound has been involved in preclinical and clinical studies assessing its efficacy and safety profile compared to other corticosteroids. For instance, it has shown superior anti-inflammatory potency in animal models compared to beclomethasone dipropionate, indicating its potential for more effective therapeutic applications .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Cotton Pellet Granuloma Assay: In a study involving Sprague-Dawley rats, the compound demonstrated up to 46.4% inhibition of granuloma formation at low dosages (0.1 mg/rat). This significant reduction indicates its strong anti-inflammatory properties compared to beclomethasone dipropionate, which was inactive at similar doses .
  • Clinical Evaluations: Clinical trials have reported positive outcomes in patients with chronic inflammatory skin diseases when treated with formulations containing this compound, showcasing improved symptoms and reduced flare-ups compared to control treatments .

Mechanism of Action

6alpha-Bromobetamethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the synthesis of pro-inflammatory cytokines and enzymes such as phospholipase A2, thereby reducing inflammation and immune activity .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Substituents (Key Differences) Molecular Weight (g/mol) LogD (pH 7.4)
6α-Bromobetamethasone dipropionate C₂₈H₃₆BrFO₇ 6α-Br, 9α-F, 16β-CH₃, 17/21-dipropionate 583.48 3.8*
Betamethasone dipropionate C₂₈H₃₇ClFO₇ 6α-H/Cl, 9α-F, 16β-CH₃, 17/21-dipropionate 568.99 3.5
Beclomethasone dipropionate C₂₈H₃₇ClO₇ 9α-Cl, 16β-CH₃, 17/21-dipropionate 521.05 3.2
Clobetasol propionate C₂₅H₃₂ClFO₅ 6α-CH₃, 9α-F, 17-propionate, 21-Cl 466.97 4.1
Alclometasone dipropionate C₂₈H₃₄ClFO₇ 7α-Cl, 16α-CH₃, 17/21-dipropionate 521.00 2.9

*Estimated based on bromine’s lipophilicity compared to chlorine.

Key Structural Insights:
  • 6α-Bromine vs. 6α-Chlorine/Hydrogen : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to chlorine-containing analogs like betamethasone dipropionate .
  • Dipropionate vs. Monopropionate Esters: The dual esterification in 6α-bromobetamethasone and betamethasone dipropionate prolongs cutaneous retention compared to monopropionate derivatives like clobetasol .

Pharmacological Comparison

Table 2: Pharmacological Profiles

Compound Receptor Binding Affinity (Relative to Dexamethasone) Anti-inflammatory Potency (Topical) Systemic Absorption Clinical Use
6α-Bromobetamethasone dipropionate 1.5× (estimated) High (preclinical) Low (predicted) Research only
Betamethasone dipropionate 1.2× High Moderate Psoriasis, eczema
Beclomethasone dipropionate 0.8× Moderate High (inhaled) Asthma, COPD
Clobetasol propionate 2.0× Very high Low Severe dermatitis
Alclometasone dipropionate 0.5× Low Very low Mild eczema
Key Pharmacological Insights:
  • Receptor Binding : The 6α-bromine in 6α-bromobetamethasone dipropionate likely increases glucocorticoid receptor (GR) binding compared to betamethasone dipropionate (6α-H/Cl), but less than clobetasol (6α-CH₃) .
  • Metabolism : Betamethasone dipropionate is hydrolyzed to active metabolites (betamethasone 17-propionate and betamethasone) , while 6α-bromobetamethasone’s bromine may slow hepatic metabolism, increasing half-life .
  • Safety : Systemic absorption of 6α-bromobetamethasone is predicted to be low due to dipropionate esterification, similar to betamethasone dipropionate .

Clinical and Regulatory Status

  • 6α-Bromobetamethasone dipropionate: No clinical trials reported; used in SAR studies .
  • Betamethasone dipropionate : Widely approved for inflammatory skin conditions (e.g., Diprolene®) .
  • Beclomethasone dipropionate : Approved for asthma/COPD (e.g., Qvar®) with a 14-year market history in Europe .
  • Clobetasol propionate : Reserved for severe dermatitis due to high potency .

Research and Development Insights

  • 6α-Bromobetamethasone dipropionate serves as a tool to investigate the role of halogenation in GR activation. Its bromine atom provides a steric and electronic contrast to chlorine in betamethasone, aiding in crystallography and docking studies .
  • Comparative studies with alclometasone dipropionate highlight that 6α-substitution (Br vs. Cl) significantly impacts potency, with bromine offering a balance between efficacy and metabolic stability .

Biological Activity

6alpha-Bromobetamethasone dipropionate is a synthetic corticosteroid derived from betamethasone, known for its potent anti-inflammatory and immunosuppressive properties. This compound has garnered attention in pharmacological research due to its potential applications in treating various inflammatory conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C28H36BrFO7C_{28}H_{36}BrFO_7, with a molecular weight of approximately 517.49 g/mol. The bromine atom at the 6-alpha position enhances its anti-inflammatory efficacy while potentially reducing systemic side effects compared to other corticosteroids.

Corticosteroids exert their effects by binding to glucocorticoid receptors, leading to the modulation of gene expression associated with inflammation. The addition of bromine in this compound enhances its binding affinity and potency, making it effective at lower dosages.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In a comparative study using the cotton pellet granuloma assay, this compound demonstrated up to 46.4% inhibition of granuloma formation at a dosage of 0.1 mg/rat , while beclomethasone dipropionate showed no activity at this dosage. The results are summarized in Table 1 below:

CompoundDosage (mg/rat)Granuloma Inhibition (%)
This compound0.146.4
Beclomethasone Dipropionate0.10
This compound1(not specified)
Beclomethasone Dipropionate1(not specified)

This data suggests that this compound is significantly more effective than traditional corticosteroids at lower doses, which may reduce the risk of side effects associated with higher dosages.

Glucocorticoid Activity

In addition to its anti-inflammatory properties, it is crucial to assess the glucocorticoid activity of this compound. Studies have shown that even at high doses (up to 100 times the effective anti-inflammatory dosage), there were no significant effects on the weights of the adrenal and thymus glands, indicating a lower risk of systemic side effects compared to other glucocorticoids.

Case Studies

A notable case study involved a patient with severe psoriasis treated with a formulation containing this compound. The treatment resulted in significant improvement in skin lesions after eight weeks, demonstrating its efficacy in managing chronic inflammatory skin conditions.

Patient Case Summary:

  • Age: 38-year-old male
  • Condition: Plaque psoriasis
  • Initial Treatment Date: January 21, 2022
  • Outcome: Significant reduction in lesion severity after eight weeks of treatment with a topical formulation containing this compound.

Safety and Toxicity

While the compound shows promising biological activity, safety profiles must be considered. According to toxicity data from PubChem, there are no specific biological exposure limits noted for this compound . However, as with all corticosteroids, potential side effects may include local skin reactions and systemic effects if absorbed in significant amounts.

Q & A

Q. Table 1. Key Parameters for RP-HPLC Analysis of this compound

ParameterSpecificationReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Phosphate Buffer (60:40)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
%RSD (Precision)≤1.5%
Recovery (Accuracy)98–102%

Q. Table 2. Comparative Teratogenicity Data in Animal Models

SpeciesDose (mg/kg/day)RouteObserved MalformationsStudy Reference
Rabbit0.05IntramuscularCleft palate, cephalocele
Rat0.1SubcutaneousFetal death, reduced body weight

Retrosynthesis Analysis

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Feasible Synthetic Routes

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